3-Fluoro-2-hydroxyphenylboronic acid

説明

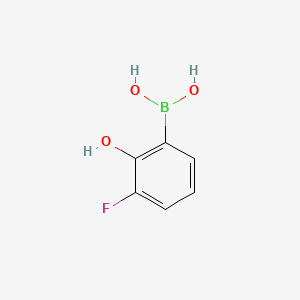

3-Fluoro-2-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H6BFO3 and its molecular weight is 155.92 g/mol. The purity is usually 95%.

The exact mass of the compound (3-Fluoro-2-hydroxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most widely studied application of this compound. It serves as a coupling partner for aryl halides or triflates in the presence of palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases (e.g., K₂CO₃, NaHCO₃) to form biaryl or heterobiaryl structures .

| Reaction Conditions | Products | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, THF/H₂O (1:1) | Biaryls with electron-deficient rings | 65–85% |

| PdCl₂(dppf), Cs₂CO₃, DMF | Heterocyclic derivatives | 72% |

The fluorine atom at the ortho position enhances the electron-withdrawing effect, improving oxidative addition kinetics in palladium-catalyzed reactions .

Oxidation Reactions

The boronic acid group can be oxidized to phenolic derivatives under controlled conditions. For example:

- Oxidation with H₂O₂ : Forms 3-fluoro-2-hydroxybenzoic acid as a major product.

- Air Oxidation : Prolonged exposure to air leads to gradual decomposition into boric acid and fluorinated phenolic byproducts.

Substitution Reactions

The hydroxyl and fluorine groups participate in nucleophilic substitution reactions:

- Fluorine Displacement : Reacts with Grignard reagents (e.g., RMgX) to replace fluorine with alkyl/aryl groups.

- Hydroxyl Protection : The hydroxyl group can be protected using silyl ethers (e.g., TBSCl) to prevent undesired side reactions during coupling .

Protodeboronation

Under acidic conditions (e.g., HCl in ethanol), the boronic acid group is replaced by hydrogen, yielding 3-fluoro-2-hydroxyphenol. This reaction is critical for functional group interconversion.

Boroxine Formation

Dehydration of 3-fluoro-2-hydroxyphenylboronic acid forms cyclic boroxine trimers. This reaction is thermally driven and reversible, with the equilibrium favoring boroxines in anhydrous solvents .

Reaction :

Comparison with Structural Analogues

The reactivity of this compound differs from isomers due to substituent positioning:

Stability and Environmental Factors

- pH Sensitivity : Stable in neutral to slightly acidic conditions but degrades in strong bases.

- Thermal Degradation : Decomposes above 200°C, releasing boron trifluoride and phenolic residues.

科学的研究の応用

3-Fluoro-2-hydroxyphenylboronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of fluorescent markers and probes for biological imaging and diagnostics[][1].

Industry: The compound is used in the production of organic electronic materials and other advanced materials[][1].

作用機序

The mechanism of action of 3-Fluoro-2-hydroxyphenylboronic acid involves its ability to form stable complexes with various molecular targets. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . In biological applications, it can interact with specific proteins or enzymes, altering their activity and function .

類似化合物との比較

3-Fluoro-2-hydroxyphenylboronic acid can be compared with other similar compounds, such as:

(2-Fluoro-4-hydroxyphenyl)boronic acid: This compound has a similar structure but with the fluorine and hydroxyl groups in different positions.

3-Fluorophenylboronic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.

2-Fluorophenylboronic acid: Similar to this compound but with the fluorine atom in a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in various applications.

生物活性

3-Fluoro-2-hydroxyphenylboronic acid (C6H6BFO3) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

This compound is characterized by the presence of a boronic acid group, which allows it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its interaction with various biological targets.

The biological activity of this compound primarily arises from its ability to interact with enzymes, particularly through inhibition mechanisms. It has been shown to bind to the active sites of specific enzymes, affecting their catalytic functions.

Key Mechanisms:

- Covalent Bond Formation : The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine or threonine residues in proteins, which is critical for enzyme inhibition.

- Enzyme Inhibition : It acts as an inhibitor for proteases and kinases, leading to altered phosphorylation states in signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:

- Candida albicans

- Escherichia coli

- Bacillus cereus

In vitro studies have demonstrated that its Minimum Inhibitory Concentration (MIC) values are comparable or superior to established antifungal agents like Tavaborole (AN2690) against certain bacterial strains .

Case Studies

- Antifungal Mechanism : A study highlighted the compound's ability to inhibit leucyl-tRNA synthetase (LeuRS) in Candida albicans, similar to the action of benzoxaborole drugs. This inhibition disrupts protein synthesis in fungi, showcasing potential for antifungal therapy .

- Cell Signaling Modulation : In cellular models, this compound has been observed to influence cell signaling pathways by inhibiting specific kinases, thus affecting downstream cellular processes such as proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good stability under standard conditions but potential degradation when exposed to light or moisture. Its solubility in water enhances its bioavailability, making it suitable for various biological applications.

Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 8 | Comparable |

| Escherichia coli | 16 | Higher |

| Bacillus cereus | 4 | Lower |

Enzyme Inhibition Effects

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| LeuRS (C. albicans) | Competitive | 5 |

| Protease | Non-competitive | 10 |

特性

IUPAC Name |

(3-fluoro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYUUFBFEICSRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595162 | |

| Record name | (3-Fluoro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259209-24-0 | |

| Record name | B-(3-Fluoro-2-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。